molecular formula C12H16ClNO B215690 N-(2-chlorophenyl)-2,2-dimethylbutanamide

N-(2-chlorophenyl)-2,2-dimethylbutanamide

Cat. No. B215690
M. Wt: 225.71 g/mol
InChI Key: YKHPDPOQSFVAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2,2-dimethylbutanamide, also known as CDB, is a synthetic compound that belongs to the family of synthetic cannabinoids. It is a psychoactive substance that mimics the effects of natural cannabinoids such as THC (tetrahydrocannabinol) found in marijuana. CDB is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, pain, mood, and memory.

Mechanism of Action

N-(2-chlorophenyl)-2,2-dimethylbutanamide exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. It acts as a partial agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. N-(2-chlorophenyl)-2,2-dimethylbutanamide also acts as an antagonist of the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and physiological effects:
N-(2-chlorophenyl)-2,2-dimethylbutanamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, modulating the immune system, and regulating neurotransmitter release. It has also been found to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2,2-dimethylbutanamide has several advantages for lab experiments such as its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise targeting of the endocannabinoid system. However, N-(2-chlorophenyl)-2,2-dimethylbutanamide also has some limitations such as its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2,2-dimethylbutanamide, including its potential therapeutic applications in various medical conditions such as epilepsy, multiple sclerosis, and cancer. N-(2-chlorophenyl)-2,2-dimethylbutanamide has been found to have anticonvulsant effects in animal models of epilepsy and has also been shown to have anticancer properties in vitro. Further research is needed to determine the efficacy and safety of N-(2-chlorophenyl)-2,2-dimethylbutanamide in humans and to develop novel formulations for its administration.

Synthesis Methods

N-(2-chlorophenyl)-2,2-dimethylbutanamide can be synthesized using various methods such as the Friedel-Crafts acylation reaction, the Mannich reaction, and the Grignard reaction. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of 2,2-dimethylbutanoyl chloride with 2-chlorophenylamine in the presence of aluminum chloride as a catalyst.

Scientific Research Applications

N-(2-chlorophenyl)-2,2-dimethylbutanamide has been extensively studied for its potential therapeutic applications in various medical conditions such as pain, inflammation, anxiety, and depression. It has been found to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. N-(2-chlorophenyl)-2,2-dimethylbutanamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

Product Name

N-(2-chlorophenyl)-2,2-dimethylbutanamide

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(2-chlorophenyl)-2,2-dimethylbutanamide

InChI

InChI=1S/C12H16ClNO/c1-4-12(2,3)11(15)14-10-8-6-5-7-9(10)13/h5-8H,4H2,1-3H3,(H,14,15)

InChI Key

YKHPDPOQSFVAGN-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)NC1=CC=CC=C1Cl

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

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